2'-amino-1'-(3,5-dichlorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-amino-1’-(3,5-dichlorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinoline and indole moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-1’-(3,5-dichlorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of 3,5-dichloroaniline with a suitable diketone, followed by cyclization and spiro formation under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-amino-1’-(3,5-dichlorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
2’-amino-1’-(3,5-dichlorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and indole moieties allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Shares the dichlorophenyl group and has similar biological activities.
Quinoline derivatives: Such as chloroquine and primaquine, which are used as antimalarial drugs.
Uniqueness
The uniqueness of 2’-amino-1’-(3,5-dichlorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its spiro linkage and the combination of quinoline and indole moieties, which provide a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C25H20Cl2N4O2 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2'-amino-1'-(3,5-dichlorophenyl)-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile |
InChI |
InChI=1S/C25H20Cl2N4O2/c1-24(2)10-19-21(20(32)11-24)25(16-5-3-4-6-18(16)30-23(25)33)17(12-28)22(29)31(19)15-8-13(26)7-14(27)9-15/h3-9H,10-11,29H2,1-2H3,(H,30,33) |
InChI Key |
XAOQHKGDPWPARS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC(=CC(=C5)Cl)Cl)N)C#N)C |
Origin of Product |
United States |
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